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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanol

Cat. No.: B131453

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
Isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Both *H and *3C NMR data are crucial for the structural confirmation of 1-(4-
Isobutylphenyl)ethanol.

'H NMR Spectroscopic Data

The 'H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule. The data presented below was acquired in deuterated
chloroform (CDCls).
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.28 d 8.1 2H Ar-H
7.17 d 8.1 2H Ar-H
4.86 q 6.4 1H CH-OH
2.45 d 7.2 2H Ar-CH:
1.85 m - 1H CH(CHs)2
1.48 d 6.4 3H CHs-CH
0.90 d 6.6 6H (CHs)2-CH

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule. The data was acquired in deuterated chloroform (CDCIs).[1]

Chemical Shift (6) ppm Assignment
143.33 Ar-C

140.68 Ar-C

129.14 Ar-CH

125.36 Ar-CH

70.03 CH-OH

45.20 Ar-CH:z

30.34 CH(CH3)2
25.08 CHs-CH
22.47 (CHs)2-CH
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The following table lists the characteristic vibrational

frequencies for 1-(4-Isobutylphenyl)ethanol.

Wavenumber (cm~?)

Intensity

Assighment

~3350 Strong, Broad O-H stretch (Alcohol)
~3080-3020 Medium Aromatic C-H stretch
~2960-2870 Strong Aliphatic C-H stretch

~1610, 1510 Medium C=C stretch (Aromatic ring)
~1220-1000 Strong C-0O stretch (Alcohol)

830 Strong p-disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-(4-Isobutylphenyl)ethanol (Molecular Weight: 178.27 g/mol ), the

following mass-to-charge ratios (m/z) are significant in its electron ionization (El) mass

spectrum.[2]

m/z Relative Intensity Proposed Fragment
178 Low [M]* (Molecular lon)
163 High [M - CHs]*

135 Medium [M - CsH7]*

117 Medium [M - CaHo - H20]*

57 Medium [CaHo]*

43 High [CsH7]*
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

o Approximately 10-20 mg of 1-(4-Isobutylphenyl)ethanol is accurately weighed and
dissolved in about 0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane
(TMS) as an internal standard.

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
e Instrument: A 300 MHz (or higher) NMR spectrometer.
e 'H NMR:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.
e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more, depending on concentration.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0 to 220 ppm.

Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to TMS (0.00 ppm).

Integration of tH NMR signals and peak picking for both *H and 13C spectra are performed.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

e A small amount of 1-(4-Isobutylphenyl)ethanol (1-2 drops) is placed between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates.

e The plates are gently pressed together to form a thin liquid film.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The spectrum is typically recorded from 4000 cm~* to 400 cm~1.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing:

e The background spectrum is automatically subtracted from the sample spectrum.
e The resulting transmittance or absorbance spectrum is plotted.

e Peak positions (in cm~1) and intensities are identified.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

o Adilute solution of 1-(4-Isobutylphenyl)ethanol is prepared in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 pg/mL.

e The solution is filtered if any particulate matter is present.
Data Acquisition:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EIl) source.

e Gas Chromatograph (GC) Conditions:

o

Injection Volume: 1 L.

[¢]

Injector Temperature: 250 °C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o

Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).

(¢]

Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then
ramped at 10-20 °C/min to a final temperature of 250-280 °C.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Scan Speed: 2-3 scans/second.

Data Processing:
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e The total ion chromatogram (TIC) is generated to show the retention time of the compound.

e The mass spectrum corresponding to the chromatographic peak of 1-(4-
Isobutylphenyl)ethanol is extracted.

o The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-(4-Isobutylphenyl)ethanol.
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Caption: General workflow for the spectroscopic analysis of 1-(4-Isobutylphenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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